2-(4-Hydroxyphenyl)ethanol
Overview
Description
Mechanism of Action
Target of Action
Tyrosol, also known as 2-(4-Hydroxyphenyl)ethanol, is a phenolic compound that primarily targets the respiratory system . It is commonly found in olive oil and olive mill wastewater .
Mode of Action
Tyrosol exhibits a wide range of pharmacological properties, including anti-inflammatory , antiviral , anti-tumor , and cardioprotection activities . As an antioxidant , it may protect cells against injury due to oxidation .
Biochemical Pathways
It is known that tyrosol is used in the synthesis of monobenzoxazine resin . It was also used in chelated zero valent iron catalyzed oxidation of organic acids present in olive mill wastewater .
Result of Action
The primary result of Tyrosol’s action is its antioxidant effect , which protects cells from oxidative damage . This can lead to a variety of health benefits, including anti-inflammatory, antiviral, anti-tumor, and cardioprotection effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tyrosol. For instance, it is recommended to store Tyrosol at temperatures below +30°C . Furthermore, Tyrosol’s efficacy may be influenced by the presence of other compounds in the environment, such as those found in olive oil or olive mill wastewater .
Biochemical Analysis
Biochemical Properties
Tyrosol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As an antioxidant, Tyrosol may protect cells against injury due to oxidation in vitro . It is also known to attenuate pro-inflammatory cytokines from cultured astrocytes .
Cellular Effects
Tyrosol has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, Tyrosol-treated animals showed a significant increase in the phosphorylation of Akt, eNOS, and FOXO3a .
Molecular Mechanism
Tyrosol exerts its effects at the molecular level through several mechanisms. It has binding interactions with biomolecules and can influence enzyme inhibition or activation, and changes in gene expression . For example, it acts as a chain breaker by donating a hydrogen atom to peroxyl-radicals .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Tyrosol can change. It is a rather stable compound and therefore, when compared with other polyphenols, much less subject to autooxidation
Dosage Effects in Animal Models
The effects of Tyrosol vary with different dosages in animal models. For instance, Tyrosol in the course administration with captopril was found to enhance the antihypertensive effect of the latter and eliminate its negative effect on red blood cell aggregation .
Metabolic Pathways
Tyrosol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Tyrosol can be synthesized through various methods. One common synthetic route involves the reduction of p-hydroxyphenylacetic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether . Another method includes the reduction of p-hydroxyphenylacetaldehyde using sodium borohydride (NaBH4) in methanol .
Industrial Production Methods: Industrial production of tyrosol often involves extraction from natural sources such as olive oil and Rhodiola species. A novel method combines DIAION HP-20 macroporous resin chromatography with silica gel chromatography to simultaneously prepare high purities of salidroside and tyrosol from Rhodiola crenulata . This method achieves high purity rates and yields, making it efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Tyrosol undergoes various chemical reactions, including:
Esterification: Tyrosol forms esters with organic acids, enhancing its lipophilicity and bioavailability.
Common Reagents and Conditions:
Oxidation: H2O2, ascorbic acid, EDTA-Fe2+ complex.
Esterification: Fatty acids of different chain lengths.
Major Products:
Hydroxytyrosol: A potent antioxidant derived from the oxidation of tyrosol.
Tyrosol esters: Lipophilized derivatives with enhanced bioactivity.
Scientific Research Applications
Tyrosol has a wide range of scientific research applications:
Comparison with Similar Compounds
Hydroxytyrosol: A more potent antioxidant than tyrosol, derived from its oxidation.
Resveratrol: Another phenolic compound with strong antioxidant and anti-inflammatory properties.
Salidroside: A phenylethanoid glycoside found in Rhodiola species, known for its adaptogenic and antioxidant effects.
Uniqueness of Tyrosol: While hydroxytyrosol and resveratrol are more potent antioxidants, tyrosol’s higher concentration in olive oil and good bioavailability make it significant in the human diet .
Properties
IUPAC Name |
4-(2-hydroxyethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCILVSKPBXVIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060111 | |
Record name | 4-Hydroxybenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tyrosol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
308.00 to 311.00 °C. @ 760.00 mm Hg | |
Record name | Tyrosol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
501-94-0 | |
Record name | Tyrosol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyphenylethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrosol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16855 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 501-94-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzeneethanol, 4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Hydroxybenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyphenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TYROSOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AK4MU3SNX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tyrosol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90 °C | |
Record name | Tyrosol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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